Tianeptine-d4 (Major)
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Overview
Description
Tianeptine-d4 (Major) is a deuterated form of tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in Tianeptine-d4 replace hydrogen atoms, which can enhance the compound’s stability and provide distinct advantages in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine-d4 involves the incorporation of deuterium atoms into the tianeptine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of Tianeptine-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tianeptine-d4 undergoes various chemical reactions, including:
Oxidation: Tianeptine-d4 can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert Tianeptine-d4 back to its parent compound.
Substitution: Substitution reactions can introduce different functional groups into the Tianeptine-d4 molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced forms of Tianeptine-d4, and substituted analogs with different functional groups .
Scientific Research Applications
Tianeptine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in Tianeptine-d4 provide a stable isotope label, making it useful in pharmacokinetic studies to track the compound’s absorption, distribution, metabolism, and excretion.
Metabolomic Profiling: Tianeptine-d4 is used in metabolomic studies to understand its effects on various metabolic pathways and identify potential biomarkers for major depressive disorder.
Drug Development: Tianeptine-d4 is used in drug development to study its mechanism of action and optimize its therapeutic potential
Mechanism of Action
Tianeptine-d4 exerts its effects primarily through modulation of the glutamatergic system and agonist activity at the mu-type opioid receptor. This dual mechanism of action contributes to its antidepressant and anxiolytic effects. The compound’s interaction with the mu-type opioid receptor is thought to enhance mood and reduce anxiety, while its modulation of glutamatergic signaling helps normalize neurotransmission in the brain .
Comparison with Similar Compounds
Similar Compounds
Tianeptine: The parent compound of Tianeptine-d4, used primarily for its antidepressant effects.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action, primarily affecting serotonin and norepinephrine reuptake.
Imipramine: A tricyclic antidepressant similar to amitriptyline, used to treat depression and anxiety disorders.
Uniqueness of Tianeptine-d4
Tianeptine-d4’s uniqueness lies in its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolomic studies. This makes it a valuable tool in scientific research and drug development, offering insights into the compound’s behavior and potential therapeutic applications .
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-5,5,6,6-tetradeuterioheptanoic acid |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i3D2,7D2 |
InChI Key |
JICJBGPOMZQUBB-VAYLYGBQSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)O)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
Origin of Product |
United States |
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